molecular formula C29H29ClN4O B11189287 5-(4-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

5-(4-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

Cat. No.: B11189287
M. Wt: 485.0 g/mol
InChI Key: CMNZUUITNJMTNT-UHFFFAOYSA-N
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Description

5-(4-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a chlorobenzyl group, a diphenylmethyl piperazine moiety, and a methylpyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyrimidinone core.

    Attachment of the diphenylmethyl piperazine moiety: This is usually done through a nucleophilic substitution reaction where the piperazine ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(4-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorobenzyl)-2-[4-(phenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one: Similar structure but lacks the diphenylmethyl group.

    5-(4-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-ethylpyrimidin-4(3H)-one: Similar structure but has an ethyl group instead of a methyl group.

Uniqueness

The presence of the diphenylmethyl group in 5-(4-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C29H29ClN4O

Molecular Weight

485.0 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-5-[(4-chlorophenyl)methyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C29H29ClN4O/c1-21-26(20-22-12-14-25(30)15-13-22)28(35)32-29(31-21)34-18-16-33(17-19-34)27(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-15,27H,16-20H2,1H3,(H,31,32,35)

InChI Key

CMNZUUITNJMTNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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